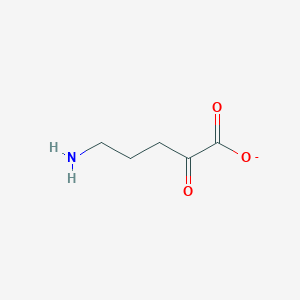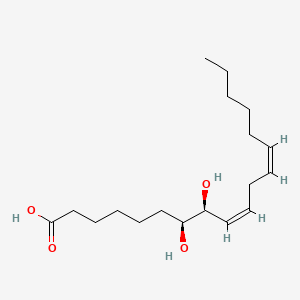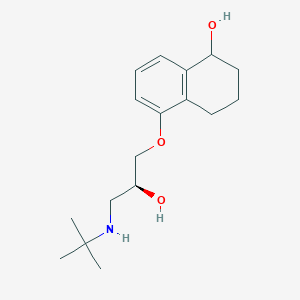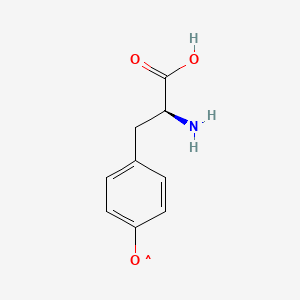
Dichloride(.1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloride(.1-) is a diatomic chlorine and an inorganic radical anion.
Wissenschaftliche Forschungsanwendungen
Advanced Reduction Processes for Environmental Remediation
Advanced reduction processes (ARPs) have shown promising results in degrading chlorinated organics like 1,2-dichloroethane (1,2-DCA). These ARPs combine ultraviolet (UV) irradiation with various reagents, leading to the successful degradation of 1,2-DCA, with the degradation kinetics following a pseudo-first-order decay model. The study found that higher initial concentrations of 1,2-DCA resulted in lower rate constants, while increasing the reagent dose and UV light intensity positively affected the rate constants. This research supports the potential application of ARPs in degrading other chlorinated organics as well (Liu et al., 2014).
Reactions with Elemental Chalcogens
1,1-Dichloroethene's reactions with elemental chalcogens in specific systems can be valuable for organochalcogen synthesis, offering novel reagents, monomers, and biologically active compounds. Although nucleophilic substitution of chlorine atoms linked to the carbon atom of vinylidene chloride is generally challenging, transformations into unsaturated chalcogenides may hold significant potential for creating new compounds (Levanova et al., 2016).
Ion Conducting Gels and Specific Ion Detection
Cholesterol appended bispyridinium isophthalamide dichloride (1) forms a gel in CHCl3 and is responsive to pH changes, displaying thermally activated ionic conductivity. This property allows it to act as a medium for the selective detection of Ag+ ions, differentiating them from other cations. This highlights its potential application in ion detection and environmental monitoring (Ghosh et al., 2014).
Epidemiological Insights into Dichloromethane and Cancer Risk
Research on dichloromethane, a widely used chlorinated solvent, provided insights into its potential health risks, particularly concerning cancer. Studies reviewed epidemiology data, focusing on specific cancer sites and observed little indication of increased lung cancer risk but variable effects for rarer forms of cancer. This research underlines the importance of robust exposure assessments and the potential of population-based case-control studies in understanding the health risks associated with dichloromethane exposure (Cooper et al., 2011).
Magnetic Properties of Compounds
Studies on compounds like dichlorobis(1-(2-chloroethyl)tetrazole)copper(II) unveiled distinct magnetic properties. These compounds form two-dimensional planes of copper and halides separated by layers of tetrazole ligands, leading to strong ferromagnetic interaction within the layers. The weak magnetic coupling between different layers further adds to the complexity and potential applications of these materials in magnetic technologies (Stassen et al., 2002).
Eigenschaften
Produktname |
Dichloride(.1-) |
|---|---|
Molekularformel |
Cl2- |
Molekulargewicht |
70.9 g/mol |
InChI |
InChI=1S/Cl2/c1-2/q-1 |
InChI-Schlüssel |
CGCDOKHAYHELEG-UHFFFAOYSA-N |
Kanonische SMILES |
[Cl-]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)
![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)
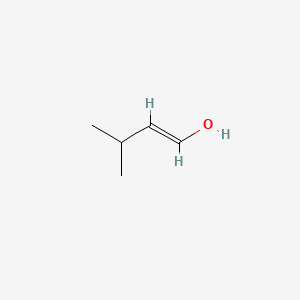
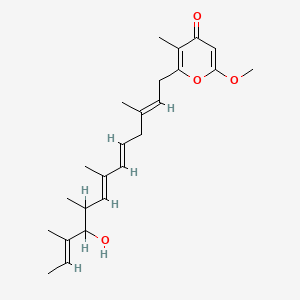
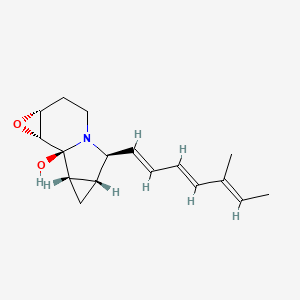
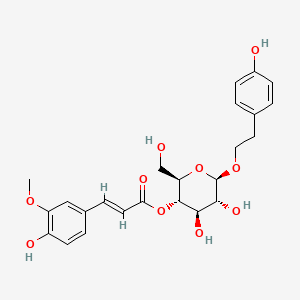
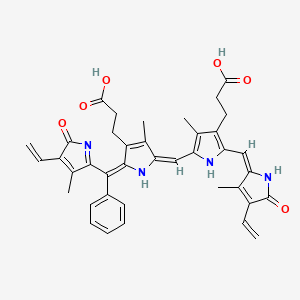
![{(1r,2r,3r)-2-[(3e)-4,8-Dimethylnona-3,7-Dien-1-Yl]-2-Methyl-3-[(1e,5e)-2,6,10-Trimethylundeca-1,5,9-Trien-1-Yl]cyclopropyl}methyl Trihydrogen Diphosphate](/img/structure/B1230923.png)

